4,4'-Vinylidenediphenol
Overview
Description
4,4’-Vinylidenediphenol, also known as 4,4’-(1,1-Ethenediyl)diphenol, is an organic compound with the molecular formula C14H12O2. It belongs to the class of phenols and is characterized by the presence of two phenol groups connected by a vinylidene bridge. This compound has garnered significant attention due to its applications in various industrial and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Vinylidenediphenol is typically synthesized through the condensation reaction of phenol with acetone in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{2 C}_6\text{H}_5\text{OH} + \text{CH}_3\text{COCH}_3 \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{CH}_2\text{C}(\text{OH})\text{C}_6\text{H}_4(\text{OH}) ]
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Vinylidenediphenol involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The process typically employs continuous reactors and stringent control of temperature and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Vinylidenediphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 4,4’-Vinylidenediphenol.
Scientific Research Applications
4,4’-Vinylidenediphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of thermal paper and as a stabilizer in various polymer formulations.
Mechanism of Action
The mechanism of action of 4,4’-Vinylidenediphenol involves its interaction with molecular targets through its phenolic groups. These interactions can lead to the inhibition of oxidative stress pathways, modulation of enzyme activities, and interference with cellular signaling pathways. The compound’s antioxidant properties are primarily attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Comparison with Similar Compounds
Bisphenol A (BPA): Similar in structure but with a different bridging group (isopropylidene instead of vinylidene).
Bisphenol S (BPS): Contains a sulfone group instead of a vinylidene bridge.
Bisphenol F (BPF): Has a methylene bridge instead of a vinylidene bridge.
Uniqueness: 4,4’-Vinylidenediphenol is unique due to its vinylidene bridge, which imparts distinct chemical and physical properties compared to other bisphenols. This structural difference influences its reactivity, stability, and applications in various fields .
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9,15-16H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJFTLRXGXUHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46699-50-7 | |
Record name | 4,4'-Vinylidenediphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046699507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-VINYLIDENEDIPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95VKC4M375 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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